Hedaquinium chloride

Serum protein binding Topical antimicrobial efficacy Quaternary ammonium compound interference

Hedaquinium chloride (Teoquil, BIQ is a symmetrical bis-quaternary ammonium compound composed of two isoquinolinium head groups linked by a C16 hexadecamethylene spacer. Assigned WHO INN status in 1959, it belongs to the bis-isoquinolinium subclass of cationic antimicrobials and is classified pharmacologically as both a topical antifungal agent and a disinfectant/antiseptic.

Molecular Formula C34H46Cl2N2
Molecular Weight 553.6 g/mol
CAS No. 4310-89-8
Cat. No. B1673033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHedaquinium chloride
CAS4310-89-8
SynonymsHedaquinium chloride;  B1Q 16;  BIQ 16;  Teoquil;  Teoquil chloride;  USAF XR-39.
Molecular FormulaC34H46Cl2N2
Molecular Weight553.6 g/mol
Structural Identifiers
SMILESC1=CC=C2C=[N+](C=CC2=C1)CCCCCCCCCCCCCCCC[N+]3=CC4=CC=CC=C4C=C3.[Cl-].[Cl-]
InChIInChI=1S/C34H46N2.2ClH/c1(3-5-7-9-11-17-25-35-27-23-31-19-13-15-21-33(31)29-35)2-4-6-8-10-12-18-26-36-28-24-32-20-14-16-22-34(32)30-36;;/h13-16,19-24,27-30H,1-12,17-18,25-26H2;2*1H/q+2;;/p-2
InChIKeyKZUZUJNAVUAVOW-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Hedaquinium Chloride (CAS 4310-89-8): Procurement-Relevant Physicochemical and Pharmacological Profile for Bis-Isoquinolinium Antimicrobial Selection


Hedaquinium chloride (Teoquil, BIQ 16) is a symmetrical bis-quaternary ammonium compound composed of two isoquinolinium head groups linked by a C16 hexadecamethylene spacer [1]. Assigned WHO INN status in 1959, it belongs to the bis-isoquinolinium subclass of cationic antimicrobials and is classified pharmacologically as both a topical antifungal agent and a disinfectant/antiseptic [2]. Its molecular architecture—two permanently charged aromatic heterocycles bridged by a long hydrophobic alkylene chain—distinguishes it structurally from mono-quaternary ammonium antiseptics (e.g., benzalkonium chloride, cetylpyridinium chloride) and from the closely related bis-quinaldinium analog dequalinium chloride, which employs 4-aminoquinaldinium heads and a C10 decamethylene spacer [1][3]. This structural divergence directly impacts spectrum, serum susceptibility, and intradermal toxicity, making generic substitution unreliable without head-to-head evidence.

Why Hedaquinium Chloride Cannot Be Interchanged with Other Quaternary Ammonium Topical Antimicrobials Without Quantitative Justification


Quaternary ammonium antimicrobials are frequently treated as a commodity class in procurement; however, hedaquinium chloride demonstrates differentiation parameters that collapse under generic substitution. The molecular spacer length (C16) and isoquinolinium head group govern both antimicrobial potency and susceptibility to environmental antagonism. Critically, hedaquinium chloride exhibits an eightfold increase in MIC in the presence of 20% human serum, whereas its closest structural analog dequalinium chloride shows zero serum shift under identical conditions [1]. Furthermore, in an in vivo guinea-pig intradermal infection model, hedaquinium chloride and dequalinium chloride yielded comparable therapeutic efficacy (percent maximal reduction of lesion diameter), but their maximal tolerated intradermal doses (MTID) differed by approximately sixfold (10 μg/site vs. 1.6 μg/site), meaning the therapeutic index between the two bis-quaternary analogs is not interchangeable [2]. Selecting an alternative without verifying these context-specific performance parameters risks both loss of efficacy in protein-rich environments and unforeseen local toxicity.

Hedaquinium Chloride: Quantified Differentiation Evidence Against Closest Analogs for Scientific Procurement Decisions


Serum Antagonism Differential: Hedaquinium Chloride vs. Dequalinium Chloride MIC Shift in 20% Human Serum

Hedaquinium chloride and dequalinium chloride, the two closest bis-quaternary structural analogs, diverge sharply in their susceptibility to serum antagonism—a critical property for any antimicrobial intended for use on compromised skin or mucosal surfaces. In vitro MIC testing against beta-hemolytic Streptococcus, Staphylococcus aureus, Klebsiella sp., and Candida albicans revealed that the addition of 20% human serum did not alter the MIC of dequalinium chloride. In contrast, hedaquinium chloride exhibited a quantifiable increase in MIC under identical conditions, with the shift not exceeding an eightfold rise [1]. This differential serum susceptibility places hedaquinium at a measurable disadvantage in protein-rich wound environments, a factor that must inform formulation strategy and clinical application selection.

Serum protein binding Topical antimicrobial efficacy Quaternary ammonium compound interference

Intradermal Toxicity Differentiation: Hedaquinium Chloride vs. Dequalinium Chloride MTID and PMR in Guinea-Pig C. ovis Skin Model

In a standardized guinea-pig intradermal Corynebacterium ovis infection model, hedaquinium chloride and dequalinium chloride achieved comparable therapeutic efficacy as measured by percent maximal reduction of lesion diameter (PMR) in simultaneous drug-plus-organism challenge tests. However, the dose required to achieve this efficacy differed substantially. Hedaquinium chloride required a higher maximal tolerated intradermal dose (MTID) of 10 μg/site to achieve a simultaneous PMR of 62.9%, while dequalinium chloride achieved a comparable PMR of 67.8% at only 1.6 μg/site—a 6.25-fold lower dose. Benzylpenicillin, the reference standard, achieved only 48.0% PMR at 2,500 μg/site [1]. This dose-efficacy-toxicity relationship indicates that dequalinium is more potent on a per-microgram basis but reaches a toxicity ceiling sooner, whereas hedaquinium tolerates a higher local dose but yields no proportional gain in efficacy.

Intradermal toxicity Topical therapeutic index Guinea-pig infection model

Serum Antagonism Cross-Class Comparison: Hedaquinium Chloride vs. Benzalkonium Chloride and Cetylpyridinium Chloride

The serum antagonism profile of hedaquinium chloride places it in a distinctly different category from mono-quaternary ammonium antiseptics commonly used as procurement alternatives. In the Metzger & Jenkins (1961) study, hedaquinium chloride showed an MIC increase of up to eightfold in 20% human serum. By contrast, benzalkonium chloride exhibited a 32-fold MIC increase and cetylpyridinium chloride a 64-fold increase when tested against a virulent S. aureus strain under identical conditions. Hexachlorophene and bithionol showed 128-fold and 32-fold increases respectively [1]. While dequalinium chloride demonstrated zero serum shift (the clear benchmark), hedaquinium chloride's moderate eightfold shift is substantially less severe than that of the mono-quaternary benzalkonium (32-fold) and cetylpyridinium (64-fold), positioning hedaquinium as an intermediate serum-stability option among topical quaternary ammonium compounds.

Cross-class serum antagonism Mono-quaternary vs. bis-quaternary Topical antiseptic selection

Fatty Acid Antagonism Profile: Hedaquinium Chloride and Dequalinium Chloride Share a Common Susceptibility That Differentiates from Non-Ionic Detergent-Resistant Antiseptics

Both hedaquinium chloride and dequalinium chloride are strongly antagonized by sodium salts of fatty acids (soaps), a property not shared by all topical antimicrobial classes. In the 1959 Collier et al. study, the antimicrobial activity of both compounds against Staphylococcus aureus and Candida albicans was strongly reduced in the presence of fatty acid sodium salts, whereas a range of synthetic detergents and a commercial liquid soap did not produce antagonism [1]. This common susceptibility to fatty acid-based soaps but not to synthetic detergents is a class-level property of these bis-quaternary compounds that must be considered in formulation design—antimicrobial creams, ointments, or washes incorporating fatty acid salts will inactivate both hedaquinium and dequalinium equally.

Fatty acid antagonism Bis-quaternary inactivation Topical formulation compatibility

Candida albicans Strain Variation: Comparable Sensitivity Distributions Between Hedaquinium and Dequalinium

Across 21 clinical and laboratory strains of Candida albicans tested in the 1959 study, both hedaquinium chloride and dequalinium chloride exhibited some inter-strain variation in sensitivity. However, no strain was identified as particularly resistant to either compound, and the sensitivity distributions of the two bis-quaternary agents were comparable [1]. This finding indicates that the isoquinolinium head group (hedaquinium) and the 4-aminoquinaldinium head group (dequalinium) do not produce meaningfully different C. albicans resistance profiles among clinically relevant strains. For antifungal applications targeting Candida species, procurement selection between the two cannot be resolved on the basis of spectrum breadth or resistance prevalence; other differentiating factors (serum antagonism, local tolerability) must carry the decision.

Candida albicans susceptibility Strain variation Antifungal bis-quaternary

In Vivo Temporal Efficacy: Prophylactic, Simultaneous, and Therapeutic PMR of Hedaquinium vs. Dequalinium and Benzylpenicillin

The Collier & Grimshaw (1958) guinea-pig model assessed efficacy under three clinically relevant administration timings: prophylactic (drug injected 30 min before C. ovis), simultaneous (drug and organism co-injected), and therapeutic (drug injected 30 min after C. ovis). Hedaquinium chloride achieved PMR values of 43.1% (prophylactic), 62.9% (simultaneous), and 39.6% (therapeutic). Dequalinium chloride yielded 67.8%, 60.2%, and 44.1% respectively. Benzylpenicillin produced 48.0%, 45.0%, and 34.0% [1]. The critical finding is that hedaquinium's efficacy was most comparable to dequalinium in the therapeutic (post-infection) setting (39.6% vs. 44.1%), but notably lower in the prophylactic setting (43.1% vs. 67.8%). This suggests that for formulations intended for established infections rather than prophylaxis, hedaquinium and dequalinium may be more interchangeable than the prophylactic data imply.

Temporal efficacy window Prophylactic vs. therapeutic Topical antimicrobial timing

Evidence-Based Application Scenarios for Hedaquinium Chloride in Research and Topical Antimicrobial Product Development


Topical Antifungal Formulations Where Dequalinium's Zero-Serum-Shift Advantage Is Not Required

Based on the Metzger & Jenkins (1961) serum antagonism data [1], hedaquinium chloride is most appropriately deployed in topical antifungal/antibacterial formulations intended for application to intact skin or low-exudate anatomical sites, where serum protein interference is minimal. Its eightfold MIC increase in serum is substantially more favorable than benzalkonium chloride (32-fold) or cetylpyridinium chloride (64-fold), making it a viable second-line bis-quaternary alternative when dequalinium chloride is unavailable or formulation constraints preclude dequalinium's use.

High-Dose-Tolerance Topical Products Requiring a Wider Local Safety Margin

The 6.25-fold higher maximal tolerated intradermal dose (MTID) of hedaquinium chloride (10 μg/site) versus dequalinium chloride (1.6 μg/site), as established in the Collier & Grimshaw (1958) in vivo model [2], supports its selection for topical products where accidental over-application or prolonged contact time is a concern. Creams, ointments, or powders that may be applied generously by end-users benefit from hedaquinium's wider local toxicity margin, even though per-microgram potency is lower.

Therapeutic (Post-Exposure) Antimicrobial Interventions Rather Than Prophylactic Use

The temporal efficacy data from the guinea-pig C. ovis model [2] show hedaquinium chloride achieving a therapeutic PMR of 39.6% versus dequalinium's 44.1%—a difference of only 4.5 percentage points—while the prophylactic gap is 24.7 percentage points. This indicates that hedaquinium chloride-based products are better positioned for treating established superficial infections than for preventing infection in clean or post-procedural skin, where dequalinium's prophylactic superiority is decisive.

Excipient Compatibility Screening in Fatty-Acid-Free Formulations

Because hedaquinium chloride, like dequalinium chloride, is strongly antagonized by sodium salts of fatty acids but not by synthetic detergents [3], development of hedaquinium-containing creams, lotions, or washes must exclude fatty-acid-based emulsifiers and soap components. This constraint is identical for both bis-quaternary agents, so procurement quantity allocation between hedaquinium and dequalinium can be informed by the other differential parameters (serum antagonism, intradermal tolerability, temporal efficacy) without concern for divergent excipient compatibility profiles.

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